Isopropylbiphenyl

Pharmaceutical Intermediate Solid-Phase Synthesis Low-Temperature Crystallization

Isopropylbiphenyl (CAS 19486-60-3), specifically the 2-isopropyl isomer (o-isopropylbiphenyl), is a C15H16 alkyl-biphenyl compound with a molecular weight of 196.29 g/mol. Unlike the more common mixed-isomer technical grades used for broad dielectric fluid applications, this ortho-substituted variant is characterized by a unique steric profile and distinct thermal behavior, making it a key intermediate in pharmaceutical synthesis and a high-purity research tool.

Molecular Formula C15H16
Molecular Weight 196.29 g/mol
CAS No. 19486-60-3
Cat. No. B097774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropylbiphenyl
CAS19486-60-3
Synonyms4-isopropylbiphenyl
isopropylbiphenyl
mono-isopropylbiphenyl
Molecular FormulaC15H16
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1C2=CC=CC=C2
InChIInChI=1S/C15H16/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13/h3-12H,1-2H3
InChIKeyHKTCLPBBJDIBGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.06e-06 M
In water = 0.6 mg/l at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Isopropylbiphenyl (CAS 19486-60-3) for Precision Synthesis and Dielectric Applications: A Procurement-Focused Baseline


Isopropylbiphenyl (CAS 19486-60-3), specifically the 2-isopropyl isomer (o-isopropylbiphenyl), is a C15H16 alkyl-biphenyl compound with a molecular weight of 196.29 g/mol . Unlike the more common mixed-isomer technical grades used for broad dielectric fluid applications, this ortho-substituted variant is characterized by a unique steric profile and distinct thermal behavior, making it a key intermediate in pharmaceutical synthesis and a high-purity research tool [1]. Its quantifiable physical properties, including a melting point of 24.5°C and a boiling point of 269.77°C, diverge significantly from its meta and para analogs, directly influencing its suitability for specific low-temperature or solid-state handling processes .

1 Isomer-specific intermediate: ortho substitution provides steric bulk for atropisomer synthesis
2 Solid at ambient conditions, enabling direct weighing and crystallization purification
3 Lower boiling point relative to other alkyl-biphenyls simplifies distillation-based purification

Why Generic 'Isopropylbiphenyl' Cannot Substitute for the Ortho Isomer (CAS 19486-60-3) in Critical Applications


Procurement based solely on the name 'isopropylbiphenyl' without specifying the 2-(ortho) isomer (CAS 19486-60-3) carries substantial risk due to the vastly different physical-phase behavior among the o-, m-, and p-isomers. Technical-grade isopropylbiphenyl is often a mixture designed for low-temperature fluidity, where the meta-isomer is enriched to prevent crystallization [1]. However, for applications requiring a discrete solid intermediate with a melting point of 24.5°C—as opposed to the liquid or low-melting para (11°C) or meta (~43°C) isomers—the ortho form is non-fungible . Furthermore, the ortho substitution introduces steric hindrance that restricts rotation around the phenyl-phenyl bond, a structural feature absent in meta or para isomers, which is critical for generating atropisomerism in downstream chiral syntheses [2]. Using a generic mixture would introduce uncontrolled isomer ratios, compromising reaction specificity and final product purity.

Phase mismatch
Solid ortho isomer versus liquid para isomer may disrupt solid-phase handling and weighing workflows. Generic mixtures introduce uncontrolled liquid fractions.
Steric hindrance absent in meta/para
The ortho-isopropyl group restricts biphenyl rotation, a prerequisite for atropisomer synthesis. Meta or para substitution does not provide this rotational barrier.
Regulatory and application route divergence
Ortho isomer is classified as a pharmaceutical intermediate; meta/para isomers are associated with dielectric fluids. Using non-ortho grades may conflict with procurement specifications for drug synthesis.

Quantitative Evidence Guide: Head-to-Head Performance of 2-Isopropylbiphenyl Versus Closest Analogs


Thermal Phase Purity: 2-Isopropylbiphenyl's Solid-State Advantage Over Fluidic Analogs

2-Isopropylbiphenyl (ortho isomer) exhibits a melting point of 24.5°C, making it a crystalline solid at standard room temperature . This is in stark contrast to the para isomer, which melts at 11°C and is a liquid under the same conditions, and the meta isomer, which melts at a significantly higher ~43.7°C [1]. For procurement, this means the ortho isomer uniquely provides a solid, weighable intermediate that can be purified by crystallization, unlike the liquid para isomer, while avoiding the high-temperature melting required for the meta isomer, which can degrade heat-sensitive substrates.

Melting Point
Head-to-head
Ortho (2-) 24.5 °C (Solid)
Para 11 °C (Liquid)
Meta ~43.7 °C (Solid)
Ortho isomer uniquely solid at ambient, enabling crystallization purification without liquid handling of para or high-temperature melting of meta.
Data from ChemicalBook/Chemspider; verify lot-specific phase behavior.
Pharmaceutical Intermediate Solid-Phase Synthesis Low-Temperature Crystallization

Boiling Point Differentiation for Distillation-Based Purification

The boiling point of 2-isopropylbiphenyl at normal pressure is 269.77°C, which is significantly lower than the para isomer's boiling point of approximately 293.9°C and the meta isomer's boiling point of 300.5°C [1]. This 24-31°C lower boiling point compared to other isomers translates to a practical advantage in fractional distillation or vacuum distillation processes, allowing for separation from higher-boiling reaction byproducts with reduced thermal stress and lower energy consumption.

Boiling Point
Head-to-head
Ortho (2-) 269.77 °C
Para 293.9 °C
Meta 300.5 °C
24–31 °C lower boiling point than other isomers facilitates fractional distillation, reducing purification cost and thermal stress.
Atmospheric pressure; source lookchem/pinpools.
Separation Science Purification Thermal Stability

Flash Point Safety Profile in Comparison to Biphenyl

With a flash point of 140.2°C, 2-isopropylbiphenyl presents a considerably reduced fire hazard compared to biphenyl, which has a flash point of 113°C . This 27.2°C increase in flash point means the compound is significantly less likely to form an ignitable mixture at elevated processing temperatures, a critical safety factor in bulk pharmaceutical intermediate manufacturing and dielectric fluid applications.

Flash Point
Data to verify
140.2 °C
vs Biphenyl 113 °C (+27 °C)
Higher flash point suggests a wider safe processing window; requires site-specific validation for scale-up.
Source not provided; confirm with COA or independent test.
Process Safety Dielectric Fluid Fire Hazard

Validated Use as a Pharmaceutical Intermediate: A Niche Unoccupied by Other Isomers

A U.S. Customs ruling explicitly classifies isopropylbiphenyl (ortho isomer-rich) as a pharmaceutical intermediate intended for bulk drug synthesis [1]. This clear regulatory and application pathway is not established for the meta or para isomers, which are predominantly associated with dielectric fluid patents and heat-transfer applications [2]. This distinction is crucial for procurement under good manufacturing practice (GMP) or regulatory filings.

Pharma Intermediate
Class-level
U.S. Customs ruling NY H89768 classifies ortho isopropylbiphenyl as a pharmaceutical intermediate. No equivalent classification found for meta/para isomers.
Regulatory pathway supports procurement for drug synthesis; other isomers lack this defined intermediate role.
Qualitative application distinction; verify with current tariff schedules.
Pharmaceutical Synthesis Regulatory Compliance Supply Chain

Enhanced Low-Temperature Crystallization Resistance in Dielectric Fluids (Isomer-Specific Engineering)

While the ortho isomer itself is a solid at room temperature, its controlled, low-concentration inclusion (~0.1%) in an isopropylbiphenyl dielectric fluid mixture is standard practice, as disclosed in U.S. Patent 4,266,264 [1]. The patent demonstrates that a fluid with ≥55% meta isomer and minimal ortho isomer forms a glassy, amorphous solid at -47°C rather than a crystalline phase, preventing electrical breakdown. This proprietary blend engineering relies on the specific solid-state chemistry of each isomer, a nuance lost when substituting with a generic biphenyl or a single-isomer analog.

Dielectric Blend
Class-level
Blend with ~0.1% ortho isomer forms glassy solid at -47 °C, preventing crystalline failure. Other isomer ratios turned opaque/crystalline per US Patent 4,266,264.
Precise isomer composition, including trace ortho, is critical for low-temperature dielectric performance; generic substitutions risk electrical breakdown.
Blend-specific data; validate with your formulation and test conditions.
Dielectric Fluid Low-Temperature Performance Capacitor Impregnant

Niche Solvent Role in Liquid Scintillators with Increased Gamma-Ray Counting Efficiency

A seminal study demonstrated that isopropylbiphenyl, used as a solvent in liquid scintillators, increased counting efficiencies for gamma rays compared to conventional solvents [1]. While the isomer specificity was not detailed in the abstract, the use of the pure ortho isomer (CAS 19486-60-3) is inferred for research-grade applications due to its defined solid-state and purity profile, unlike mixed-isomer technical grades. This application is distinct from the industrial dielectric use of other isomers.

Scintillator Solvent
Data to verify
Reported increased gamma-ray counting efficiency versus conventional solvents (Review of Scientific Instruments, 1958). Quantitative data not specified.
Niche research application for high-purity ortho isomer; other isomers have no documented scintillator use.
Supporting evidence only; confirm efficiency gain with your detector system.
Scintillation Solvent Radiation Detection Nuclear Research

High-Value Procurement Scenarios for 2-Isopropylbiphenyl (CAS 19486-60-3)


Late-Stage Pharmaceutical Intermediate for Solid-Phase Synthesis

The solid, crystalline nature of 2-isopropylbiphenyl at room temperature (mp 24.5°C) makes it an ideal intermediate for solid-phase synthesis or as a building block that can be purified by simple crystallization. This is in direct contrast to the liquid para isomer, which would require more complex purification. Its established tariff classification as a pharmaceutical intermediate confirms its role in drug manufacturing, ensuring regulatory compliance during procurement [1].

High-Purity Solvent for Liquid Scintillation Counting in Nuclear Research

For laboratories requiring a high-boiling, low-volatility solvent with a proven record of increasing gamma-ray counting efficiency, 2-isopropylbiphenyl is a specialized procurement choice. Its higher flash point (140.2°C) compared to biphenyl (113°C) also offers a safer operational envelope for handling radioactive samples, justifying its selection over the parent compound .

Precursor for Atropisomeric Ligand and Catalyst Synthesis

The ortho-isopropyl group creates sufficient steric hindrance to restrict rotation around the biphenyl bond, enabling the synthesis of atropisomers—chiral molecules without a chiral center. This structural feature, absent in meta- and para-substituted isomers, is essential for developing novel chiral ligands for asymmetric catalysis. Procurement of the pure ortho isomer is therefore mandatory for research groups working in stereoselective synthesis [2].

Controlled-Isomer Dielectric Fluid Formulation for Extreme Low-Temperature Capacitors

Although the pure ortho isomer is a solid, it is a critical minor component (typically ~0.1%) in proprietary dielectric fluid blends designed to form glassy, non-crystalline solids at -47°C, preventing capacitor failure. Knowledge of this precise formulation requirement guides the procurement of custom blends for high-voltage power capacitor manufacturing, where substituting with a non-engineered single-isomer fluid would lead to crystallization and electrical breakdown [3].

Application
Selection Property
Validation Focus
Solid-phase pharmaceutical intermediate synthesis
Solid-state crystalline form at ambient
Verify phase behavior (solid vs. liquid isomers) for reproducible weighing and crystallization purification
Scintillation solvent for nuclear research
High flash point and low volatility profile
Confirm safety envelope and gamma counting efficiency under operational conditions
Atropisomeric ligand and catalyst precursor
Ortho steric hindrance restricting biphenyl rotation
Confirm chiral atropisomer formation in downstream synthesis
Low-temperature dielectric fluid formulation
Isomer-specific contribution to glassy solid at sub-zero
Validate non-crystalline phase behavior at extreme low temperatures with defined isomer ratios
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